molecular formula C19H28O2 B1243078 5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole CAS No. 18634-87-2

5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole

Cat. No.: B1243078
CAS No.: 18634-87-2
M. Wt: 288.4 g/mol
InChI Key: CXFWEZQTIXOIEV-VAWYXSNFSA-N
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Description

Pipataline is a member of the class of benzodioxoles that is 1,3-benzodioxole in which the hydrogen at position 5 has been replaced by a dodec-1-en-1-yl group. It has a role as a plant metabolite and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a member of benzodioxoles and an olefinic compound.

Scientific Research Applications

Anticancer, DNA Binding, and Antibacterial Properties

Compounds from the 1,3-benzodioxole class, including derivatives like 5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole, have been synthesized and investigated for their potential in medicinal chemistry. These compounds demonstrate anticancer, antibacterial, and DNA-binding capabilities. A notable feature is the eco-friendly synthesis process, enhancing the compounds' appeal for further study in anticancer, antibacterial, and DNA-binding research (Gupta et al., 2016).

Photoinitiator for Free Radical Polymerization

1,3-benzodioxole derivatives are also utilized in the field of polymer chemistry. For example, a specific derivative acted as a photoinitiator for free radical polymerization. This application is significant in the development of new materials and coatings (Kumbaraci et al., 2012).

Endothelin-A Receptor Antagonists

The benzodioxole group, a component of this compound, is present in several endothelin receptor antagonists. These compounds have significant potential for treating conditions related to the endothelin system, particularly for their selectivity and potency (Tasker et al., 1997).

Fragrance Material Review

1,3-benzodioxole derivatives are used in the fragrance industry. These compounds, due to their molecular structure, contribute to the aroma of various products. A detailed toxicologic and dermatologic review of these compounds ensures their safe use in fragrances (Mcginty et al., 2012).

Synthesis of Antiepileptic Drug Intermediates

The chiral building blocks derived from 1,3-benzodioxole are instrumental in synthesizing antiepileptic drugs, showcasing the compound's importance in pharmaceutical development (Easwar & Argade, 2003).

Properties

CAS No.

18634-87-2

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

5-[(E)-dodec-1-enyl]-1,3-benzodioxole

InChI

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-18-19(15-17)21-16-20-18/h11-15H,2-10,16H2,1H3/b12-11+

InChI Key

CXFWEZQTIXOIEV-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/C1=CC2=C(C=C1)OCO2

SMILES

CCCCCCCCCCC=CC1=CC2=C(C=C1)OCO2

Canonical SMILES

CCCCCCCCCCC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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